molecular formula C13H14N4S2 B13365842 3-[(Ethylsulfanyl)methyl]-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Ethylsulfanyl)methyl]-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13365842
M. Wt: 290.4 g/mol
InChI Key: BBQIKAUQQKWOEY-UHFFFAOYSA-N
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Description

Ethyl [6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.

Chemical Reactions Analysis

Ethyl [6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl [6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications:

    Chemistry: It serves as a synthetic intermediate for the preparation of other heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities.

    Medicine: It is investigated for its potential use as an enzyme inhibitor, particularly targeting carbonic anhydrase and cholinesterase.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl [6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with target receptors, leading to inhibition of enzyme activity. The pathways involved include the inhibition of carbonic anhydrase and cholinesterase, which are crucial for various physiological processes .

Comparison with Similar Compounds

Ethyl [6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its combined triazole and thiadiazole rings. Similar compounds include:

Properties

Molecular Formula

C13H14N4S2

Molecular Weight

290.4 g/mol

IUPAC Name

3-(ethylsulfanylmethyl)-6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H14N4S2/c1-3-18-8-11-14-15-13-17(11)16-12(19-13)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3

InChI Key

BBQIKAUQQKWOEY-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=NN=C2N1N=C(S2)C3=CC=CC=C3C

Origin of Product

United States

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